Stearolic acid

准备方法

合成路线和反应条件

9-十八碳炔酸可以通过多种方法合成。 一种常见的方法是使用钌-锡-氧化铝 (Ru-Sn-Al2O3) 等催化剂对油酸 (9-十八碳烯酸) 进行部分加氢 。 反应条件,包括金属在催化剂上的掺入顺序,会显着影响催化行为和不饱和键的保留 。

工业生产方法

9-十八碳炔酸的工业生产通常采用先进的催化工艺,以确保高收率和纯度。 溶胶-凝胶法通常用于将金属颗粒掺入催化剂中,从而形成细而均匀分布的颗粒,从而提高催化活性和选择性 。

化学反应分析

反应类型

9-十八碳炔酸会发生各种化学反应,包括:

氧化: 该反应涉及将氧添加到化合物中,导致形成氧化物。

还原: 该反应涉及去除氧或添加氢,导致形成还原产物。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

9-十八碳炔酸反应中常用的试剂包括用于还原反应的氢气和用于氧化反应的氧气或氧化剂。 反应条件,如温度和压力,需仔细控制,以获得所需的产物 。

形成的主要产物

从 9-十八碳炔酸反应中形成的主要产物取决于反应类型和所用试剂。 例如,9-十八碳炔酸的加氢可以生成 9-十八碳烯-1-醇,它是合成各种化学品的宝贵中间体 。

科学研究应用

Biological and Medicinal Applications

Inhibition of Tumor Growth

Research has demonstrated that stearolic acid exhibits significant anti-cancer properties. A study involving rat and human tumor cell lines found that this compound inhibited the colony-forming ability of four out of five rat and two human tumor continuous cell lines in vitro. In vivo studies indicated that subcutaneous injections of this compound prevented tumor development in rats induced with mammary carcinoma by nitroso-methyl urea. The treatment resulted in a notable decrease in tumor incidence compared to control groups .

Mechanism of Action

The mechanism behind the anti-tumor effects of this compound may be linked to its influence on membrane rigidity and lipid composition within cells. The ratio of stearic to oleic acids in erythrocyte membranes was significantly altered in tumor-bearing rats, suggesting that this compound may restore normal lipid profiles, thereby inhibiting malignant transformations .

Research Applications

Bioorthogonal Chemistry

this compound has been utilized as a bioorthogonal probe in lipid research. A study highlighted its effectiveness in live-cell imaging, allowing researchers to track lipid uptake by dendritic cells without inducing toxicity. This application is particularly valuable for studying lipid dynamics and protein modifications during immune responses .

Lipid Dynamics Studies

In spin-label studies involving yeast mutants deficient in unsaturated fatty acids, this compound was shown to affect the molecular motion of lipid alkyl chains. The results indicated that the presence of triple bonds and cis double bonds inhibits the ordered packing of lipid chains, which is crucial for understanding membrane fluidity and function .

Nutritional and Dietary Applications

Potential Health Benefits

this compound has been associated with various health benefits due to its unique fatty acid profile. It is suggested that it may play a role in metabolic regulation, particularly concerning insulin sensitivity. Studies have indicated that higher ratios of oleic to stearic acids correlate with metabolic health markers, suggesting that dietary inclusion of this compound could be beneficial for managing obesity-related conditions .

Industrial Applications

Use in Cosmetics and Personal Care Products

Due to its emollient properties, this compound is being explored for use in cosmetics and personal care products. Its ability to modify the texture and stability of formulations makes it an attractive ingredient for enhancing skin feel and product performance.

Data Tables

Case Studies

- Tumor Inhibition Study : In a controlled experiment with rat models, weekly injections of this compound led to a significant reduction in tumor development rates compared to untreated controls, highlighting its potential as an anti-cancer agent .

- Live-Cell Imaging Application : Researchers successfully utilized this compound as a bioorthogonal probe to visualize lipid dynamics within live cells, demonstrating its utility in advanced imaging techniques .

- Nutritional Impact Assessment : A cohort study examining the oleic/stearic acid ratio among Japanese subjects found correlations between dietary fatty acid profiles and metabolic health markers, suggesting dietary implications for this compound consumption .

作用机制

9-十八碳炔酸的作用机制涉及它与细胞内分子靶标和途径的相互作用。 该化合物可以发生各种化学反应,例如氧化和还原,这会影响其生物活性和功效 。参与其作用机制的特定分子靶标和途径仍在研究中,并且可能因应用和环境而异。

相似化合物的比较

类似化合物

与 9-十八碳炔酸类似的化合物包括:

9-十八碳烯酸 (油酸): 该化合物在第九和第十碳原子之间具有双键而不是三键.

反油酸: 这是油酸的反式异构体,具有相似的化学性质.

独特性

9-十八碳炔酸因其结构中存在三键而具有独特性,与具有双键的对应物相比,它赋予了独特的化学性质和反应性。 这种独特性使其在各种化学和工业应用中具有价值 。

生物活性

Stearolic acid, a monounsaturated fatty acid derived from stearic acid, has garnered interest for its potential biological activities, particularly in the context of human health and disease prevention. This article reviews the biological activity of this compound, focusing on its effects on mitochondrial function, cancer inhibition, and skin applications.

1. Mitochondrial Function and Metabolism

Recent studies have highlighted the role of stearic acid (C18:0) in regulating mitochondrial dynamics and metabolism. A clinical study demonstrated that dietary intake of stearic acid leads to significant changes in mitochondrial morphology and function. Specifically, ingestion of C18:0 resulted in mitochondrial fusion within three hours, indicating a rapid physiological response to this fatty acid. Furthermore, increased levels of fatty acid beta-oxidation were observed, as evidenced by a drop in circulating long-chain acylcarnitines post-ingestion .

Table 1: Effects of Stearic Acid on Mitochondrial Function

| Parameter | Effect |

|---|---|

| Mitochondrial Fusion | Increased post-ingestion |

| Circulating Acylcarnitines | Decreased levels observed |

| Oxygen Consumption | Elevated following C18:0 intake |

This study suggests that stearic acid plays a critical role as a signaling molecule that may influence lipid metabolism and mitochondrial health.

2. Anticancer Properties

The anticancer potential of stearic acid has been explored through various research efforts. One significant study indicated that stearic acid inhibited the colony-forming ability of several tumor cell lines in vitro. In vivo experiments using rat models demonstrated that subcutaneous injections of stearic acid significantly reduced tumor development induced by carcinogens .

Case Study: Inhibition of Tumor Development

- Model : Rat mammary carcinoma induced by nitroso-methyl urea (NMU)

- Treatment : Weekly injections of stearic acid

- Outcome :

- Tumor-free survival in treated rats (11 out of 19)

- All control rats developed tumors by week 16

These findings support the hypothesis that stearic acid may exert protective effects against cancer progression.

3. Skin Applications

Stearic acid has also been utilized in developing nanoparticles for skin applications. Research indicates that solid lipid nanoparticles (SLN) formulated with stearic acid exhibited favorable characteristics for topical delivery systems. The stability and compatibility of these formulations were evaluated through various tests, showing promise for enhancing skin hydration and delivering active compounds effectively .

Table 2: Characteristics of Stearic Acid-Based Nanoparticles

| Formulation Type | Size (nm) | Stability (Days) | Skin Compatibility |

|---|---|---|---|

| SLN_2 | 198 ± 35 | Stable up to 90 | High |

| NLC_2 | 202 ± 30 | Stable up to 30 | Moderate |

| NLC_3 | 340 ± 49 | Unstable after 30 | Low |

The versatility of stearic acid in cosmetic formulations highlights its potential as a functional ingredient for improving skin health.

属性

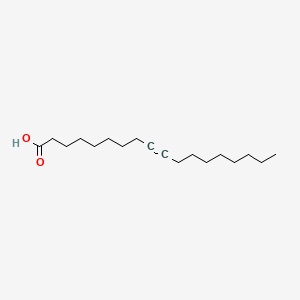

IUPAC Name |

octadec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTIBVZDHOMOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198647 | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-24-1 | |

| Record name | 9-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Stearolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-9-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。